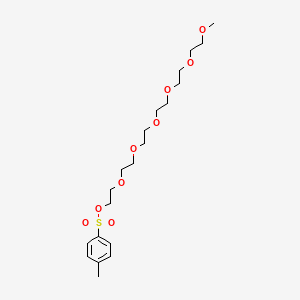

m-PEG7-Tos

Vue d'ensemble

Description

The hydrophilic PEG spacer increases solubility in aqueous media, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions . This compound is widely used in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

m-PEG7-Tos has a wide range of applications in scientific research, including:

Drug Delivery Systems: Used as a linker in the synthesis of drug conjugates and prodrugs to improve solubility and bioavailability.

Surface Modification: Employed in the modification of surfaces to enhance biocompatibility and reduce non-specific binding in biomedical devices.

Biomaterial Synthesis: Utilized in the synthesis of hydrogels and other biomaterials for tissue engineering and regenerative medicine.

PROTACs (Proteolysis Targeting Chimeras): Acts as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins via the ubiquitin-proteasome system

Mécanisme D'action

Target of Action

m-PEG7-Tos is a PEG-based PROTAC linker . The primary targets of this compound are the E3 ubiquitin ligase and the target protein . The E3 ubiquitin ligase is an enzyme that catalyzes the transfer of ubiquitin to a substrate protein, marking it for degradation. The target protein is the specific protein that the PROTAC molecule is designed to degrade .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the PROTAC molecule to form a ternary complex with the E3 ligase and the target protein. The formation of this complex leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The ubiquitin-proteasome system selectively degrades proteins that have been marked with ubiquitin, a small protein that acts as a “tag” for degradation .

Pharmacokinetics

As a peg-based compound, this compound is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . By forming a ternary complex with the E3 ligase and the target protein, this compound facilitates the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly, leveraging the cell’s own ubiquitin-proteasome system . The efficacy and stability of this compound could potentially be influenced by various environmental factors within the cell, such as the presence and activity of the E3 ligase and the proteasome, the concentration of the target protein, and other cellular conditions.

Analyse Biochimique

Biochemical Properties

m-PEG7-Tos plays a crucial role in biochemical reactions as a linker in PROTAC synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted degradation of specific proteins. The compound contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions, making it an effective linker in the formation of PROTACs . This compound interacts with E3 ubiquitin ligases and target proteins, forming a ternary complex that brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Cellular Effects

This compound influences various cellular processes by enabling the selective degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. This compound, as part of a PROTAC molecule, can modulate cell function by altering the levels of specific proteins involved in critical cellular pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This complex formation is driven by the binding interactions between the ligands attached to this compound and their respective targets. Once the complex is formed, the target protein is ubiquitinated and subsequently degraded by the proteasome. This process effectively reduces the levels of the target protein, thereby exerting its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under recommended storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained degradation of target proteins, resulting in prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively induce the degradation of target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and potential cytotoxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. The compound interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins. These interactions can affect metabolic flux and metabolite levels within the cell. By modulating the levels of specific proteins, this compound can influence various metabolic pathways and cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic PEG spacer, which enhances its solubility in aqueous media. The compound can be transported across cell membranes and distributed within different cellular compartments. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity as part of a PROTAC molecule. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for its function in facilitating the degradation of target proteins and modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of m-PEG7-Tos typically involves the reaction of methoxy-polyethylene glycol-7-ol (m-PEG7-OH) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:

- Dissolve m-PEG7-OH in an appropriate solvent, such as dichloromethane or tetrahydrofuran.

- Add tosyl chloride and the base to the solution.

- Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.

- After completion, the reaction mixture is washed with water and the organic layer is separated.

- The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, automated equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG7-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group . Common nucleophiles that react with this compound include thiols, amines, and alkoxides.

Common Reagents and Conditions

Nucleophiles: Thiols, amines, alkoxides

Solvents: Dichloromethane, tetrahydrofuran, dimethyl sulfoxide

Bases: Triethylamine, pyridine

Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

The major products formed from the nucleophilic substitution reactions of this compound depend on the nucleophile used. For example:

- Reaction with thiols forms thioether derivatives.

- Reaction with amines forms amine derivatives.

- Reaction with alkoxides forms ether derivatives .

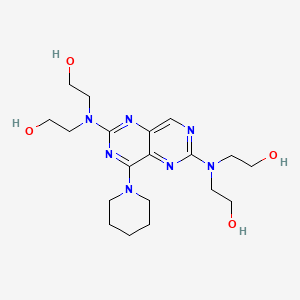

Comparaison Avec Des Composés Similaires

Similar Compounds

m-PEG7-Azide: Contains an azide group instead of a tosyl group, used for click chemistry reactions.

m-PEG7-Amine: Contains an amine group, used for amide bond formation.

m-PEG7-Bromide: Contains a bromide group, used for nucleophilic substitution reactions

Uniqueness of m-PEG7-Tos

This compound is unique due to its tosyl group, which is an excellent leaving group for nucleophilic substitution reactions. This property makes it highly versatile and useful in various synthetic applications, particularly in the synthesis of drug conjugates and PROTACs .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJXDNZSJIPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

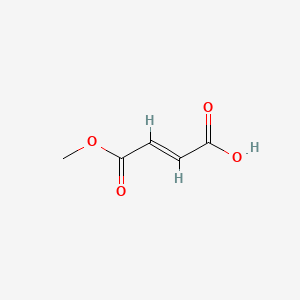

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

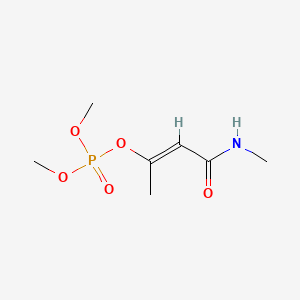

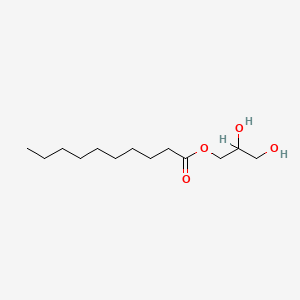

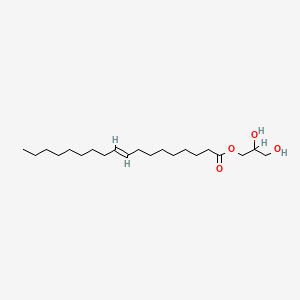

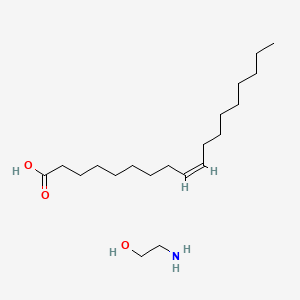

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.